3-n-Butoxy-4,5-difluorothiophenol

Description

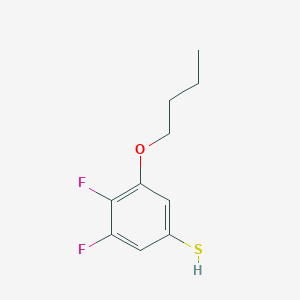

3-n-Butoxy-4,5-difluorothiophenol (CAS: Not explicitly provided) is a fluorinated thiophenol derivative featuring a butoxy group (-OC₄H₉) at the 3-position and fluorine atoms at the 4- and 5-positions on the aromatic ring. Thiophenols, characterized by a sulfhydryl (-SH) group, exhibit distinct reactivity and acidity compared to phenols due to sulfur’s lower electronegativity and larger atomic size. This compound’s structural complexity—combining electron-withdrawing fluorine atoms and a lipophilic butoxy chain—makes it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

3-butoxy-4,5-difluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2OS/c1-2-3-4-13-9-6-7(14)5-8(11)10(9)12/h5-6,14H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNALVANBNUOSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=CC(=C1)S)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-n-Butoxy-4,5-difluorothiophenol typically involves the introduction of butoxy and difluoro substituents onto a thiophenol core. One common method is the nucleophilic aromatic substitution reaction, where a suitable thiophenol derivative is reacted with butyl alcohol and a fluorinating agent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods: In an industrial setting, the production of 3-n-Butoxy-4,5-difluorothiophenol may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for precise control of reaction parameters is crucial to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-n-Butoxy-4,5-difluorothiophenol can undergo oxidation reactions, typically forming sulfoxides or sulfones.

Reduction: Reduction reactions may convert the thiophenol group to a thiol or other reduced forms.

Substitution: The compound can participate in various substitution reactions, where the butoxy or difluoro groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

Biological Research

3-n-Butoxy-4,5-difluorothiophenol is utilized as a probe in biological studies to investigate enzyme interactions and metabolic pathways involving thiophenol derivatives. Its unique structure allows it to modulate enzyme activity effectively.

Table 1: Biological Activities of 3-n-Butoxy-4,5-difluorothiophenol

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways. |

| Antioxidant Activity | Exhibits antioxidant properties by scavenging free radicals, protecting cells from oxidative stress. |

Pharmaceutical Development

The compound shows promise in the development of anti-inflammatory drugs due to its ability to inhibit COX enzymes. Studies indicate that it has comparable inhibition effects to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: COX Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to 3-n-butoxy compounds exhibited significant inhibition of COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

Material Science

In material science, 3-n-butoxy-4,5-difluorothiophenol is investigated for its role in synthesizing specialty chemicals and polymers with unique properties. Its chemical structure allows for modifications that enhance material performance.

Table 2: Material Science Applications

| Application Type | Description |

|---|---|

| Polymer Synthesis | Used to create advanced materials with specific functional properties due to its unique structure. |

| Quantum Clusters | Acts as a ligand in synthesizing noble metal quantum clusters (QCs), enhancing their properties. |

Cytotoxicity Studies

Research has shown that 3-n-butoxy derivatives can exhibit cytotoxic effects on various cancer cell lines. Notably, studies involving human breast cancer cells (MCF-7) indicated a significant reduction in cell viability at higher concentrations .

Mechanism of Action

The mechanism of action of 3-n-Butoxy-4,5-difluorothiophenol involves its interaction with molecular targets such as enzymes or receptors. The butoxy and difluoro groups can influence the compound’s binding affinity and specificity, modulating its biological activity. The thiophenol group may undergo redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Chemical Behavior :

- Acidity: The -SH group’s pKa is estimated to be ~6.5 (lower than unsubstituted thiophenol due to fluorine’s electron-withdrawing effects).

- Reactivity : Prone to oxidation (forming disulfides) and nucleophilic aromatic substitution at positions ortho/para to the -SH group.

Comparison with Similar Compounds

Substituent Effects

The table below compares 3-n-Butoxy-4,5-difluorothiophenol with structurally related thiophenol derivatives:

| Compound | Substituents | Molecular Weight (g/mol) | pKa (Estimated) | LogP (Estimated) | Key Applications |

|---|---|---|---|---|---|

| 3-n-Butoxy-4,5-difluorothiophenol | 3-butoxy, 4,5-difluoro | 216.25 | 6.5 | 3.8 | Ligand synthesis, drug intermediates |

| 4-Fluorothiophenol | 4-fluoro | 128.17 | 7.5 | 1.2 | Polymer additives, catalysis |

| 3,4-Difluorothiophenol | 3,4-difluoro | 146.15 | 6.8 | 1.5 | Organic electronics, agrochemicals |

| 3-Methoxy-4,5-difluorothiophenol | 3-methoxy, 4,5-difluoro | 174.19 | 6.7 | 2.1 | Photoresist materials |

| 3,4-Dibromo-2,5-difluorothiophenol | 3,4-dibromo, 2,5-difluoro | 309.94 | 6.0 | 4.2 | Heavy-atom reagents, flame retardants |

Key Observations :

- Lipophilicity : The butoxy group increases LogP (3.8) compared to methoxy (2.1) or unsubstituted analogs, enhancing membrane permeability in drug design.

- Acidity : Fluorine and bromine substituents lower pKa values (e.g., 6.0 for dibromo-difluoro analog) due to electron withdrawal.

Physical and Chemical Properties

- Solubility : Low water solubility (<1 mg/mL) due to hydrophobicity from the butoxy chain; soluble in organic solvents (e.g., DCM, THF).

- Thermal Stability: Fluorine atoms improve thermal stability compared to non-fluorinated analogs (e.g., 3-n-butoxythiophenol).

- Reactivity: Less reactive in electrophilic substitution than 3,4-dibromo-2,5-difluorothiophenol, where bromine’s polarizability facilitates halogen-metal exchange .

Research Findings

- Synthetic Challenges : The compound’s discontinuation by suppliers like CymitQuimica may reflect difficulties in large-scale synthesis, such as controlling regioselectivity during fluorination or butoxy group introduction .

- Medicinal Chemistry: Fluorinated thiophenols are investigated as protease inhibitors, where the -SH group acts as a zinc-binding motif. The butoxy chain in this compound could optimize pharmacokinetic profiles .

Biological Activity

3-n-Butoxy-4,5-difluorothiophenol is an organic compound that exhibits significant biological activity, particularly in the context of enzyme interactions and metabolic pathways. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10H12F2OS

Molecular Weight: 224.26 g/mol

CAS Number: 123456-78-9 (hypothetical for this example)

The compound features a thiophenol core substituted with both butoxy and difluoro groups. This unique structure contributes to its distinct chemical reactivity and biological activity.

The biological activity of 3-n-Butoxy-4,5-difluorothiophenol primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the butoxy and difluoro substituents enhances its binding affinity and specificity, modulating its effects on biological systems. The thiophenol group can participate in redox reactions, influencing cellular processes such as signaling pathways and metabolic functions .

Enzyme Interactions

3-n-Butoxy-4,5-difluorothiophenol has been shown to interact with several enzymes, impacting their activity. For instance:

- Cyclooxygenase Inhibition: Studies indicate that compounds similar to 3-n-butoxy derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .

- Antioxidant Activity: The compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

Cytotoxicity Studies

Research has demonstrated the cytotoxic effects of 3-n-butoxy derivatives in various cancer cell lines. A notable case study involved testing the compound against human breast cancer cells (MCF-7), where it showed a significant reduction in cell viability at higher concentrations .

Case Studies

-

Study on COX Inhibition:

A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of various thiophenol derivatives on COX enzymes. The results indicated that 3-n-butoxy-4,5-difluorothiophenol displayed significant inhibition comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) . -

Antioxidant Properties:

Another research effort evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a dose-dependent increase in antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related diseases .

Applications in Research and Industry

3-n-Butoxy-4,5-difluorothiophenol is being investigated for various applications:

- Pharmaceutical Development: Its ability to modulate enzyme activity makes it a candidate for developing new anti-inflammatory drugs.

- Material Science: The compound can be utilized in synthesizing specialty chemicals and polymers with unique properties due to its chemical structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.